

# X-ray crystal structure determination of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole derivatives

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## Compound of Interest

**Compound Name:** 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

**Cat. No.:** B597283

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## A Comparative Guide to the Crystal Structure of 4-Halogenated-1H-Pyrazole Derivatives

An objective analysis of the crystallographic data of 4-bromo-1H-pyrazole and its halogenated analogs, providing a framework for understanding the structural implications for derivatives such as **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole**.

This guide offers a detailed comparison of the X-ray crystal structures of 4-halogenated-1H-pyrazoles, with a focus on 4-bromo-1H-pyrazole. While the crystal structure for the specific derivative **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** is not publicly available, this comparative analysis of closely related compounds provides critical insights for researchers, scientists, and drug development professionals. The presented data and protocols are foundational for understanding the structural effects of substituents on the pyrazole scaffold.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the series of 4-halogenated-1H-pyrazoles, enabling a direct comparison of their solid-state structures. The data highlights how the identity of the halogen atom influences the crystal lattice and molecular packing.

Parameter	4-Bromo-1H-pyrazole	4-Chloro-1H-pyrazole
Chemical Formula	C <sub>3</sub> H <sub>3</sub> BrN <sub>2</sub>	C <sub>3</sub> H <sub>3</sub> ClN <sub>2</sub>
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pnma	Pnma
a (Å)	11.391(2)	11.218(2)
b (Å)	10.395(2)	10.334(2)
c (Å)	3.916(1)	3.869(1)
α (°)	90	90
β (°)	90	90
γ (°)	90	90
Volume (Å <sup>3</sup> )	463.6(2)	448.5(2)
Z	4	4
Supramolecular Motif	Trimeric H-bonding	Trimeric H-bonding

Data sourced from studies on 4-halogenated-1H-pyrazoles.[\[1\]](#)[\[2\]](#)

The 4-bromo and 4-chloro analogs are isostructural, both forming trimeric hydrogen-bonding motifs in the solid state.[\[1\]](#)[\[2\]](#) This structural similarity suggests that the substitution of the bromine atom with chlorine has a minimal impact on the overall crystal packing arrangement.

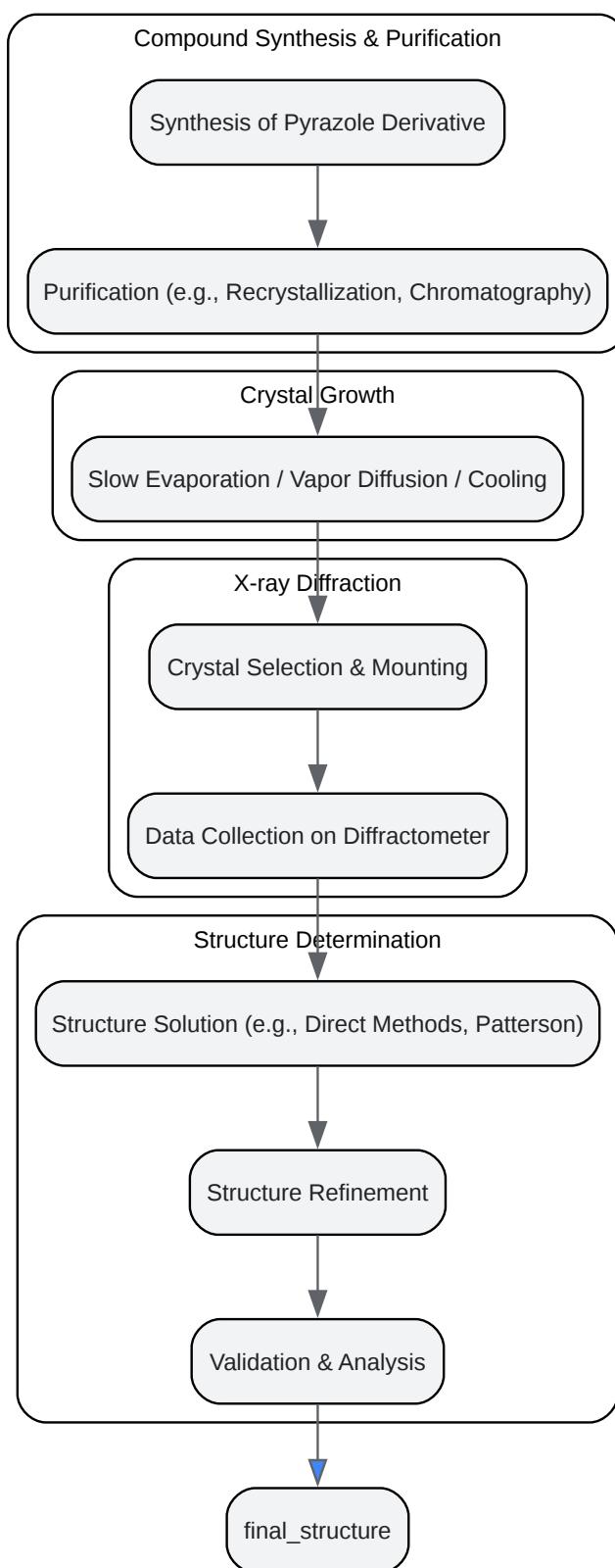
## Structural Insights and the Impact of a 1-(cyclopropylmethyl) Group

The crystal structures of 4-chloro- and 4-bromo-1H-pyrazole are characterized by intermolecular N—H···N hydrogen bonds, which lead to the formation of trimeric molecular assemblies.[\[2\]](#)[\[3\]](#) This hydrogen bonding is a key factor in the supramolecular structure of these compounds in the solid state.[\[1\]](#)

While the crystal structure of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** has not been determined, the introduction of the cyclopropylmethyl group at the N1 position would preclude the formation of the N—H…N hydrogen bonds that define the packing in 4-bromo-1H-pyrazole. This would necessitate a completely different crystal packing arrangement, likely driven by weaker van der Waals interactions. The bulky and flexible cyclopropylmethyl group would also introduce significant steric hindrance, further influencing the molecular conformation and intermolecular contacts.

## Experimental Workflow and Protocols

The determination of a small molecule crystal structure, such as those of the pyrazole derivatives discussed, follows a well-established workflow.<sup>[4]</sup> This process is crucial for obtaining the high-quality data necessary for detailed structural analysis.



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**Caption:** Experimental workflow for X-ray crystal structure determination.

# Detailed Experimental Protocols

Below are generalized protocols for the key stages of single-crystal X-ray diffraction studies, based on common practices for small organic molecules.[5][6][7]

## 1. Synthesis and Crystallization:

- **Synthesis:** The target pyrazole derivative is synthesized according to established organic chemistry methods. For instance, N-substituted pyrazoles can be prepared by reacting a substituted pyrazole with an appropriate alkyl halide in the presence of a base.[8]
- **Crystallization:** High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other methods include slow cooling of a saturated solution or vapor diffusion.[1]

## 2. X-ray Data Collection:

- A suitable single crystal is selected and mounted on a diffractometer.[1]
- The crystal is maintained at a low temperature (e.g., 170-172 K) during data collection to minimize thermal motion of the atoms.[1][2]
- Data is collected using a monochromatic X-ray source (e.g., Mo-K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector such as a CCD or CMOS detector.[1]
- A series of diffraction images are collected as the crystal is rotated. These images contain the information about the crystal lattice and the arrangement of atoms within it.[9]

## 3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell dimensions and space group.
- The crystal structure is solved using direct methods or other phasing techniques to obtain an initial model of the atomic positions.[1]

- The structural model is then refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the observed diffraction pattern.  
[\[1\]](#)
- The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

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